1H-Benzotriazole-6-sulfonyl Chloride

Catalog No.
S689716
CAS No.
70938-45-3
M.F
C6H4ClN3O2S
M. Wt
217.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzotriazole-6-sulfonyl Chloride

CAS Number

70938-45-3

Product Name

1H-Benzotriazole-6-sulfonyl Chloride

IUPAC Name

2H-benzotriazole-5-sulfonyl chloride

Molecular Formula

C6H4ClN3O2S

Molecular Weight

217.63 g/mol

InChI

InChI=1S/C6H4ClN3O2S/c7-13(11,12)4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10)

InChI Key

PSPCOCCEHDQASL-UHFFFAOYSA-N

SMILES

C1=CC2=NNN=C2C=C1S(=O)(=O)Cl

Synonyms

1H-Benzotriazole-5-sulfonyl Chloride;

Canonical SMILES

C1=CC2=NNN=C2C=C1S(=O)(=O)Cl

Polymerization:

The primary application of 1H-Benzotriazole-6-sulfonyl Chloride in scientific research lies in the field of polymerization. It acts as a coupling agent and chain terminator in various polymerization processes, particularly for radical polymerization [].

The sulfonyl chloride group (SO2Cl) in the molecule reacts with nucleophiles, especially amines (NH2), present in the polymer chain, forming a covalent bond and terminating the chain growth []. This controlled termination allows for the synthesis of polymers with well-defined chain lengths and narrow polydispersity, which are crucial properties for specific applications.

Functionalization of Polymers:

1H-Benzotriazole-6-sulfonyl Chloride can also be utilized for the functionalization of existing polymers. The reactive sulfonyl chloride group can undergo nucleophilic substitution reactions with various functional groups like alcohols (OH) or thiols (SH), introducing desired functionalities onto the polymer backbone []. This approach enables the tailoring of polymer properties for specific use cases, such as enhancing compatibility, modifying surface properties, or introducing biocompatibility features.

Research in Specific Polymer Systems:

Research efforts have explored the application of 1H-Benzotriazole-6-sulfonyl Chloride in the synthesis and functionalization of various polymer systems, including:

  • Polystyrenes: Studies have demonstrated its effectiveness in controlling the polymerization of styrene and its derivatives, leading to well-defined polystyrene materials with desired molecular weights and functionalities [].
  • Polyacrylates: Research has shown its potential for the controlled radical polymerization of acrylates, enabling the synthesis of well-defined polyacrylate materials for diverse applications [].
  • Bioconjugates: Researchers have explored the use of 1H-Benzotriazole-6-sulfonyl Chloride for the functionalization of polymers with biomolecules, such as peptides and carbohydrates, paving the way for the development of novel bioconjugates for drug delivery and other biomedical applications [].

1H-Benzotriazole-6-sulfonyl Chloride is a chemical compound with the molecular formula C6H4ClN3O2SC_6H_4ClN_3O_2S and a CAS number of 70938-45-3. It belongs to the class of benzotriazole derivatives, characterized by a benzene ring fused with a triazole ring and a sulfonyl chloride functional group. This compound is known for its reactivity and is primarily utilized in various chemical synthesis processes, especially in polymerization reactions. It exhibits significant biological activity, making it a subject of interest in both industrial and research applications .

  • Hydrolysis: This compound can undergo hydrolysis to form 1H-benzotriazole-6-sulfonic acid, releasing hydrochloric acid in the process.
  • Nucleophilic Substitution: The sulfonyl chloride group is susceptible to nucleophilic attack, allowing for the introduction of various nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate esters.
  • Polymerization Reactions: It acts as a reagent in polymerization processes, where it can facilitate the formation of polymers through radical mechanisms or coordination chemistry .

1H-Benzotriazole-6-sulfonyl Chloride exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies indicate that it possesses antimicrobial effects, potentially inhibiting the growth of certain bacteria and fungi.
  • Toxicity: The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage upon contact, necessitating careful handling .

The synthesis of 1H-Benzotriazole-6-sulfonyl Chloride typically involves:

  • Starting Materials: The synthesis often begins with 1H-benzotriazole and chlorosulfonic acid.
  • Reaction Conditions: The reaction is conducted under controlled temperature conditions to ensure complete conversion.
  • Purification: Post-reaction, purification methods such as recrystallization or chromatography may be employed to isolate the desired product .

The applications of 1H-Benzotriazole-6-sulfonyl Chloride are diverse:

  • Polymer Chemistry: It is widely used as a reagent in polymerization processes, enhancing the stability and performance of polymers.
  • Analytical Chemistry: The compound serves as a reagent in various analytical techniques for detecting specific analytes.
  • Stabilizers: It functions as a stabilizer in printing processes, reducing post-processing fog and improving print quality .

Research on interaction studies involving 1H-Benzotriazole-6-sulfonyl Chloride has revealed:

  • Reactivity with Biological Molecules: Interaction with amino acids and proteins has been studied to understand its potential effects on biological systems.
  • Environmental Impact: Investigations into its environmental interactions highlight concerns regarding its persistence and toxicity in aquatic systems .

Several compounds share structural similarities with 1H-Benzotriazole-6-sulfonyl Chloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1H-BenzotriazoleBenzotriazole derivativeBasic structure without sulfonyl chloride functionality
BenzothiazoleThiazole derivativeExhibits different biological activity; used in pharmaceuticals
1H-BenzimidazoleBenzimidazole derivativeKnown for its applications in medicinal chemistry; different functional groups
2H-benzothiazoleThiazole ringInvolved in different types of

XLogP3

1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2H-Benzotriazole-5-sulfonyl chloride

Dates

Last modified: 08-15-2023

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